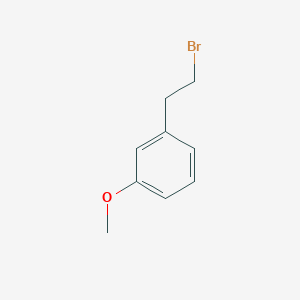

3-Methoxyphenethyl bromide

説明

Historical Context and Evolution of Research on Arylalkyl Bromides

Arylalkyl bromides, a class of organic compounds to which 3-Methoxyphenethyl bromide belongs, have long been fundamental reagents in organic synthesis. Research into these compounds has evolved significantly, driven by their utility as precursors for a wide array of functional groups. Historically, the focus was on simple substitution and elimination reactions. However, contemporary research has expanded to include their application in more complex transformations, such as cross-coupling reactions and the synthesis of intricate pharmaceutical intermediates. The development of new catalytic systems has further broadened the scope of reactions involving arylalkyl bromides, allowing for greater efficiency and selectivity.

Significance of the Phenethyl Bromide Moiety in Synthetic Strategies

The phenethyl bromide moiety, (2-bromoethyl)benzene, is a crucial structural unit in synthetic organic chemistry. ontosight.ai It serves as a key precursor in the production of various pharmaceuticals and other organic compounds. ontosight.ai Its significance lies in its ability to act as a phenethylating agent, introducing the 2-phenylethyl group into a molecule through nucleophilic substitution reactions.

This moiety is particularly important in the synthesis of phenethylamine-based drugs. For example, the parent compound, 2-phenylethyl bromide, is a known precursor in some synthetic routes for fentanyl, a potent synthetic opioid. ontosight.aifederalregister.gov The reactivity of the bromine atom allows for its displacement by various nucleophiles, such as amines, to form the core structure of many biologically active molecules. The versatility of the phenethyl bromide framework makes it an indispensable tool for medicinal chemists and researchers in drug discovery. federalregister.gov

Overview of Research Trajectories in this compound Chemistry

Research specifically concerning this compound has been largely focused on its preparation and its use as an intermediate in multi-step syntheses. The methoxy (B1213986) substituent on the phenyl ring modifies the electronic properties of the molecule compared to the unsubstituted phenethyl bromide, influencing its reactivity and providing a handle for further chemical modification.

A significant area of research has been the development of efficient and high-yield synthetic methods for its preparation. One documented method involves the reaction of 3-methoxyphenethyl alcohol with phosphorus tribromide in an organic solvent. prepchem.com This approach aims to produce a high-purity product with minimal by-products. wipo.int A patent describes a specific preparation method that achieves a purity of 97% or higher and a yield of 55% or more, highlighting the industrial relevance of optimizing its synthesis. wipo.int The process involves careful control of reaction conditions, including temperature and pH, followed by purification via distillation under reduced pressure. wipo.int

Table 2: Summary of a Synthetic Method for this compound wipo.int

| Step | Description |

|---|---|

| 1. Reaction | A solution of phosphorus tribromide is slowly added to a solution of 3-methoxyphenethyl alcohol in an organic solvent in an ice-water bath. The mixture is then stirred at room temperature. |

| 2. Neutralization | The resulting solution is cooled in an ice-water bath, and a sodium hydroxide (B78521) solution is added to adjust the pH to 7-9. |

| 3. Extraction | The layers are separated, and the aqueous phase is extracted with an organic solvent. The combined organic phases are washed with a saturated saline solution. |

| 4. Concentration | The organic phase is concentrated under reduced pressure to yield the crude product. |

| 5. Purification | The crude product is rectified under vacuum (0.5 mm Hg) at a temperature of 80-90 °C to obtain the final product. |

The primary research trajectory for this compound is its application as a building block for more complex target molecules, likely within the pharmaceutical and materials science sectors. Its bifunctional nature—a reactive bromide and a modifiable aromatic ring—makes it a versatile starting material for constructing elaborate chemical structures.

Structure

3D Structure

特性

IUPAC Name |

1-(2-bromoethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDHVNHVHAYANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175741 | |

| Record name | 1-Bromo-2-(3-methoxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2146-61-4 | |

| Record name | 1-Bromo-2-(3-methoxyphenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-(3-methoxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxyphenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 3 Methoxyphenethyl Bromide

Classical Synthesis Approaches

Classical methods for synthesizing 3-Methoxyphenethyl bromide are centered on the functional group conversion of readily available precursors. The most direct of these is the bromination of 3-Methoxyphenethyl alcohol.

Bromination of 3-Methoxyphenethyl Alcohol

The conversion of 3-Methoxyphenethyl alcohol to this compound is a standard nucleophilic substitution reaction where the hydroxyl group is replaced by a bromide ion. The success of this synthesis hinges on the careful selection of the brominating agent and precise control of reaction conditions.

The choice of brominating agent is critical for achieving high yields and minimizing side products. The two most common reagents for this transformation are phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).

Phosphorus Tribromide (PBr₃): PBr₃ is a highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. The reaction proceeds through an Sₙ2 mechanism. wikipedia.org In the initial step, the alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a protonated phosphite (B83602) ester intermediate, which is an excellent leaving group. The displaced bromide ion then attacks the carbon atom bearing the leaving group, resulting in the formation of the alkyl bromide with an inversion of stereochemistry. libretexts.org A significant advantage of using PBr₃ is that it generally avoids the carbocation rearrangements that can occur when using strong acids like HBr. libretexts.org For primary alcohols such as 3-Methoxyphenethyl alcohol, this pathway is highly reliable. masterorganicchemistry.com

Hydrobromic Acid (HBr): HBr can also be used to synthesize bromoalkanes from alcohols. youtube.com For a primary alcohol, the reaction follows an Sₙ2 pathway. The first step involves the protonation of the alcohol's hydroxyl group by HBr to form an oxonium ion, turning the poor -OH leaving group into a good H₂O leaving group. The bromide ion then acts as a nucleophile, attacking the electrophilic carbon and displacing water. chemicalbook.com While effective for primary alcohols, reactions with secondary and tertiary alcohols proceed via Sₙ1 mechanisms, which involve carbocation intermediates and can be prone to rearrangements. nih.gov The reaction conditions, such as temperature, must be adjusted based on the alcohol's structure, with primary alcohols typically requiring heating to facilitate the reaction. nih.gov

| Brominating Agent | Mechanism with Primary Alcohol | Key Advantages | Considerations |

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Avoids carbocation rearrangements libretexts.org, Generally high yields. | Reagent is sensitive to moisture. |

| Hydrobromic Acid (HBr) | Sₙ2 | Readily available and cost-effective. | Potential for side reactions; may require heat. nih.gov |

A representative procedure involves dissolving the 3-Methoxyphenethyl alcohol in dry methylene (B1212753) chloride, followed by the slow, controlled addition of a PBr₃ solution. masterorganicchemistry.com

| Parameter | Condition | Rationale | Source |

| Precursor | 3-Methoxyphenethyl alcohol | Direct precursor with the required carbon skeleton. | masterorganicchemistry.com |

| Reagent | Phosphorus tribromide (PBr₃) | Effective brominating agent for primary alcohols. | masterorganicchemistry.com |

| Solvent | Methylene chloride (dry) | Inert aprotic solvent, facilitates easy workup. | masterorganicchemistry.com |

| Workup | Quenching with ice/water, neutralization (NaOH), extraction. | To stop the reaction, remove acidic byproducts, and isolate the product. | masterorganicchemistry.com |

Strict control over reaction parameters is essential to maximize the yield and purity of this compound.

Temperature: The reaction between an alcohol and PBr₃ is exothermic. Therefore, the initial addition of PBr₃ is typically carried out at a reduced temperature, often in an ice bath (0°C). masterorganicchemistry.comsigmaaldrich.com This controlled cooling prevents potential side reactions and mitigates the risk of a runaway reaction. fishersci.com After the initial addition, the reaction mixture is often allowed to warm to ambient temperature to ensure the reaction proceeds to completion. masterorganicchemistry.com

Inert Atmosphere: To prevent the degradation of the moisture-sensitive PBr₃ reagent and to avoid unwanted side reactions with atmospheric components, the synthesis is conducted under an inert atmosphere, typically using nitrogen gas. masterorganicchemistry.com

Reagent Addition and Stoichiometry: The order of addition is crucial; PBr₃ is added slowly to the alcohol solution. Reversing this order can lead to a dangerously vigorous reaction. fishersci.com While stoichiometry suggests a 3:1 ratio of alcohol to PBr₃, in practice, a slight excess of the brominating agent may be used to drive the reaction to completion and account for any reagent degradation. However, discussions among chemists suggest that low yields can sometimes result from the phosphite ester intermediate being lost during aqueous workup, a problem that can be addressed by carefully controlling reaction time and temperature.

Alternative Precursors and Multi-Step Pathways

A logical multi-step synthesis can be designed starting from a substituted benzaldehyde. For this compound, the appropriate starting material is 3-methoxybenzaldehyde, not its more common isomer, p-anisaldehyde (4-methoxybenzaldehyde). nih.gov This pathway involves building the two-carbon ethyl side chain before the final bromination step.

A plausible three-step synthesis is as follows:

Wittig Reaction: 3-Methoxybenzaldehyde can be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), in a Wittig reaction. This reaction converts the aldehyde's carbonyl group into a carbon-carbon double bond, yielding 3-methoxystyrene.

Hydroboration-Oxidation: The resulting 3-methoxystyrene can then undergo hydroboration-oxidation. This is a two-step process that adds a hydroxyl group to the terminal carbon of the alkene side chain (an "anti-Markovnikov" addition). wikipedia.org Treatment with a borane (B79455) reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide (H₂O₂) and base converts 3-methoxystyrene into 3-Methoxyphenethyl alcohol. masterorganicchemistry.comyoutube.com This step is crucial for placing the hydroxyl group at the correct position for the final transformation.

Bromination: The 3-Methoxyphenethyl alcohol produced in the previous step is then converted to the final product, this compound, using one of the classical bromination methods described in section 2.1.1, such as reaction with PBr₃. masterorganicchemistry.com

This multi-step approach demonstrates the power of retrosynthetic analysis, where a target molecule is deconstructed into simpler, commercially available starting materials.

Advanced Synthetic Techniques and Modern Innovations

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, focusing on efficiency, safety, and novel activation methods.

Catalytic Bromination Methods

Catalytic approaches offer alternatives to traditional stoichiometric brominating agents, often providing greater selectivity and milder reaction conditions.

The combination of a Lewis acid like ceric ammonium (B1175870) nitrate (B79036) (CAN) with a bromide source such as potassium bromide (KBr) presents a potent system for bromination. researchgate.net CAN, a strong single-electron oxidant, is capable of oxidizing the bromide ion (Br⁻) to a bromine radical (Br•) or a related electrophilic bromine species (Br⁺). researchgate.netlookchem.comstackexchange.com This in situ generation of the active brominating agent is a key feature of this methodology.

Research has demonstrated that this system is effective for the bromination of various organic substrates, including alkenes and electron-rich aromatic compounds. researchgate.netlookchem.comresearchgate.net In this process, CAN facilitates the electrophilic substitution of a bromine atom onto the target molecule. researchgate.net For the synthesis of this compound, the precursor would typically be 3-methoxyphenylethanol. The hydroxyl group would first be converted to a better leaving group or the reaction could proceed via a different mechanism if applied to a styrene (B11656) precursor. The use of CAN with KBr or LiBr has been reported for the bromination of uracil (B121893) nucleosides and other aromatic systems. stackexchange.com The proposed mechanism involves the oxidation of Br⁻ by Ce(IV) to generate the reactive bromine species, which then undergoes electrophilic attack on the substrate. researchgate.net

Table 1: Examples of Bromination using Ceric Ammonium Nitrate (CAN) and KBr This table is illustrative of the reagent system's capability, as direct application to 3-methoxyphenylethanol is not explicitly detailed in the provided search results.

| Substrate Type | Reagent System | Solvent System | Key Finding | Reference |

|---|---|---|---|---|

| Alkenes | CAN / KBr | H₂O / CH₂Cl₂ | Affords corresponding dibromides in excellent yield. | lookchem.comresearchgate.net |

| Acetanilides | CAN / KBr | Polyethylene glycol (PEG-400) | Highly regioselective bromination with excellent yields. | researchgate.net |

| Uracil Nucleosides | CAN / LiBr | Acetonitrile | Effective bromination at the C-5 position. | stackexchange.com |

Transition metal catalysis, particularly with nickel, has become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.combohrium.com Nickel catalysts are valued for their ability to activate challenging substrates and participate in redox cycles involving Ni(I), Ni(II), and Ni(III) oxidation states. thieme-connect.comucla.edu

A highly relevant innovation is the one-pot, formal cross-electrophile coupling of alcohols with aryl halides, enabled by nickel catalysis. nih.gov This strategy involves the in situ bromination of a primary or secondary alcohol, followed immediately by a nickel-catalyzed cross-coupling reaction. For the synthesis of this compound, this would involve the rapid conversion of 3-methoxyphenylethanol to the target bromide using a reagent like PPh₃/CBr₄ or a related phosphorus-based system, although the cited study uses a specific phosphine (B1218219) oxide-based system. nih.govcommonorganicchemistry.com The in situ generated this compound can then participate in a nickel-catalyzed reductive cross-coupling reaction with an appropriate coupling partner if a more complex molecule were the target. nih.gov This approach avoids the isolation of the potentially unstable alkyl bromide intermediate, streamlining the synthetic process. The scalability of nickel-catalyzed couplings has also been demonstrated, highlighting their industrial potential. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. tandfonline.comnih.gov This technology has been successfully applied to a wide range of transformations, including brominations and reactions involving alcohols. tandfonline.comkoreascience.krnih.gov

The synthesis of this compound from 3-methoxyphenylethanol is an ideal candidate for microwave assistance. Conventional methods for converting an alcohol to an alkyl bromide, such as using phosphorus tribromide (PBr₃) or the Appel reaction (PPh₃/CBr₄), can be accelerated under microwave heating. commonorganicchemistry.com Research on microwave-assisted radical bromination using N-bromosuccinimide (NBS) has shown significant rate enhancements compared to conventional heating methods. tandfonline.com Similarly, microwave protocols have been developed for the efficient alkylation of alcohols and phenols. koreascience.kr The key advantages are the speed and efficiency, with reactions often completing in minutes rather than hours, and the potential to use less solvent and milder reagents. tandfonline.comnih.gov

Flow Chemistry Applications in Bromide Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and process control over traditional batch chemistry. europa.eupolimi.it The enhanced heat and mass transfer in microreactors allows for the safe handling of highly reactive reagents and exothermic reactions. europa.eutechnologynetworks.com

The synthesis of alkyl bromides from alcohols is particularly well-suited to flow chemistry. A notable example is the use of a monolithic triphenylphosphine (B44618) reagent for conducting the Appel reaction in a flow system. researchgate.net In this setup, a solution of the alcohol (e.g., 3-methoxyphenylethanol) and carbon tetrabromide is passed through a heated column (monolith) containing the immobilized triphenylphosphine reagent. The reaction occurs within the monolith, and the product, this compound, is collected at the outlet. This method allows for high purity and excellent yields without the need for complex offline purification to remove the triphenylphosphine oxide byproduct, which is a common challenge in batch Appel reactions. researchgate.net Furthermore, protocols for continuous flow bromination using in situ generated bromine have been developed, enhancing the safety profile by avoiding the storage and handling of bulk molecular bromine. mdpi.com The integration of multiple reaction and purification steps in a single, automated flow sequence represents a significant advancement in the efficient synthesis of chemical intermediates. acs.orgflinders.edu.au

Table 2: Flow Chemistry Synthesis of Alkyl Bromides from Alcohols via Appel Reaction Data adapted from a study on a monolithic triphenylphosphine reagent, demonstrating the potential for synthesizing this compound from its corresponding alcohol.

| Substrate Alcohol | Temperature | Residence Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Citronellol | 0 °C | Single Pass | High | High purity, no offline purification needed. | researchgate.net |

| Indole-derived alcohol | 0 °C | Single Pass | High | Facile transformation of complex molecules. | researchgate.net |

| Allyl alcohol | 0 °C | Recycling | 90% | Improved yield over batch reaction conditions. | researchgate.net |

Compound Index

Mechanistic Investigations of Reactions Involving 3 Methoxyphenethyl Bromide

Nucleophilic Substitution Reactions (Sɴ2 and Sɴ1)

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate. For 3-Methoxyphenethyl bromide, the electrophilic center is the carbon atom bonded to the bromine. These reactions can proceed through two primary mechanisms: the bimolecular Sɴ2 mechanism and the unimolecular Sɴ1 mechanism. The operative pathway is determined by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

The Sɴ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). libretexts.orgyoutube.com Conversely, the Sɴ1 reaction is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com The rate of the Sɴ1 reaction depends only on the concentration of the substrate (first-order kinetics). libretexts.org

Role of the Bromine Leaving Group

In nucleophilic substitution reactions, the facility of the reaction is critically dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable once it has left the substrate, typically meaning it is a weak base. youtube.com The bromide ion (Br⁻) is considered a good leaving group because it is the conjugate base of a strong acid, hydrobromic acid (HBr). Its stability arises from its ability to effectively delocalize the negative charge over its large atomic radius.

The strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion are key factors. For alkyl halides, the reactivity in Sɴ2 reactions generally increases down the periodic table: R-F < R-Cl < R-Br < R-I. This trend is because the C-X bond becomes weaker and the stability of the halide anion increases with increasing size. libretexts.org Therefore, the bromine atom in this compound is an effective leaving group, readily facilitating both Sɴ1 and Sɴ2 reactions under appropriate conditions.

Table 1: Comparison of Halogen Leaving Group Ability

| Halogen | Bond Strength (C-X, kJ/mol) | Anion Stability | Leaving Group Ability |

|---|---|---|---|

| F | ~450 | Least Stable | Poor |

| Cl | ~350 | Moderate | Good |

| Br | ~290 | Stable | Very Good |

| I | ~220 | Most Stable | Excellent |

This table presents generalized data to illustrate the trend in leaving group ability.

Influence of the meta-Methoxy Group on Reactivity and Selectivity

The methoxy (B1213986) group (-OCH₃) at the meta position on the benzene (B151609) ring of this compound influences the reactivity of the molecule through a combination of electronic effects.

Inductive Effect : Oxygen is more electronegative than carbon, so the methoxy group exerts a weak electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, to a lesser extent, from the ethyl bromide side chain.

Resonance Effect : The oxygen atom has lone pairs of electrons that can be delocalized into the benzene ring through resonance (+R). However, for a meta substituent, this resonance donation does not extend to the carbon atom to which the phenethyl group is attached. Therefore, the resonance effect from a meta position has a minimal direct influence on the stability of a benzylic carbocation.

In Sɴ1 Reactions: The rate-determining step is the formation of a carbocation. A carbocation at the benzylic position would be stabilized by resonance with the benzene ring. The meta-methoxy group's primary influence is its electron-withdrawing inductive effect, which slightly destabilizes the developing positive charge on the benzylic carbon. This would be expected to slow down the rate of an Sɴ1 reaction compared to an unsubstituted phenethyl bromide.

In Sɴ2 Reactions: These reactions are highly sensitive to steric hindrance at the reaction center. masterorganicchemistry.commasterorganicchemistry.com The meta-methoxy group is distant from the electrophilic α-carbon and therefore poses no significant steric impediment to the backside attack of a nucleophile. libretexts.org However, the weak electron-withdrawing inductive effect can slightly increase the electrophilicity of the reaction center, potentially leading to a minor rate enhancement, although this effect is generally considered small for Sɴ2 reactions.

Kinetic and Thermodynamic Parameters of Substitution Reactions

Radical Reactions and Pathways

Beyond ionic reactions, this compound can also participate in radical reactions, particularly at the benzylic position. A radical is a species with an unpaired electron. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

Generation and Trapping of Bromine Radicals

Bromine radicals (Br•) are key intermediates in many radical processes. They can be generated from various precursors. nih.gov

Homolytic Cleavage of Br₂ : Molecular bromine (Br₂) can be cleaved by heat or UV light to form two bromine radicals. masterorganicchemistry.com

From N-Bromosuccinimide (NBS) : NBS is a common reagent used to provide a low, constant concentration of Br₂ in the presence of a radical initiator or trace amounts of HBr. libretexts.orglibretexts.org This low concentration is crucial for favoring radical substitution over competing ionic reactions like addition to double bonds. masterorganicchemistry.com

Photosensitization : Modern methods can generate bromine radicals under mild conditions using visible-light photocatalysis, where an excited photosensitizer transfers energy to a precursor like cinnamyl bromide, causing it to fragment and release a bromine radical. nih.govnih.govresearchgate.net

Once generated, these highly reactive bromine radicals can be "trapped." In a chemical context, this refers to their reaction with a stable molecule to form a less reactive radical, or with a specific spin-trapping agent which forms a stable paramagnetic adduct that can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.

Mechanistic Studies of Benzylic Radical Formation

The benzylic position—the carbon atom attached to a benzene ring—is particularly susceptible to radical reactions. libretexts.org This is because the C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds. libretexts.org The reason for this reduced bond strength is the stability of the resulting benzylic radical.

The mechanism for the formation of a benzylic radical from this compound by a bromine radical (Br•) would proceed as follows:

Initiation : A radical initiator (e.g., light, heat, AIBN) generates a small number of bromine radicals from a source like NBS or Br₂. youtube.com

Br₂ + light → 2 Br•

Propagation :

Step 2a (Hydrogen Abstraction) : The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position of this compound. This is the key step in forming the benzylic radical and produces HBr. masterorganicchemistry.com

Step 2b (Halogenation) : The newly formed benzylic radical reacts with a molecule of Br₂ (or another bromine source) to form the brominated product and regenerate a bromine radical, which can continue the chain reaction.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in forming carbon-carbon bonds. For substrates like this compound, nickel catalysis is particularly effective due to its unique reactivity profile compared to other transition metals like palladium. tcichemicals.comsci-hub.se Nickel catalysts are not only more economical but also exhibit high activity for coupling reactions involving C(sp³)-hybridized carbons. tcichemicals.com

Nickel-Catalyzed Cross-Coupling Mechanisms

Nickel-catalyzed cross-coupling reactions can proceed through various mechanistic pathways, largely dependent on the oxidation state of the nickel catalyst and the nature of the reactants and ligands. The most common cycles involve Ni(0)/Ni(II) and radical-based pathways often involving Ni(I) and Ni(III) intermediates. sci-hub.seoaepublish.com

In a typical cross-electrophile coupling, an aryl bromide and an alkyl bromide like this compound are coupled. The reaction often begins with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov This Ni(0) complex then undergoes oxidative addition with the aryl bromide to form an aryl-Ni(II) intermediate. nih.gov

A key distinction in nickel catalysis is its ability to engage in single-electron transfer (SET) processes, leading to radical mechanisms. nih.govacs.org For C(sp³)-electrophiles, a Ni(I) species can generate an alkyl radical from the alkyl halide. nih.govacs.org This radical can then be captured by a Ni(II) complex, leading to a high-valent Ni(III) species, which subsequently undergoes reductive elimination to form the desired C-C bond. nih.govnih.govacs.org

The choice of ligand is critical in directing the reaction pathway. Phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are often used in reactions following a two-electron Ni(0)/Ni(II) cycle, whereas nitrogen-based chelating ligands, such as bipyridine and phenanthroline derivatives, are more effective in radical-mediated cross-couplings. tcichemicals.comnih.gov

Role of Metal Intermediates and Catalytic Cycles

The versatility of nickel catalysis stems from the accessibility of multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). sci-hub.se Each state plays a distinct role in the catalytic cycle.

The Ni(0)/Ni(II) Cycle:

Oxidative Addition: A Ni(0) complex reacts with an electrophile (e.g., an aryl halide) to form a Ni(II) intermediate. nih.gov

Transmetalation: A nucleophilic organometallic reagent (e.g., a Grignard reagent) transfers its organic group to the Ni(II) complex, displacing the halide. acs.org

Reductive Elimination: The two organic groups on the Ni(II) center couple and are eliminated, forming the final product and regenerating the active Ni(0) catalyst. nih.govnih.gov

Radical-Based Cycles (e.g., Ni(I)/Ni(III)): A prominent mechanism for cross-electrophile coupling involving an alkyl halide is the radical pathway. nih.gov

Initiation: A Ni(II) precatalyst is reduced to a Ni(0) species, which can then react with the aryl bromide via oxidative addition to form an Ar-Ni(II)-Br intermediate.

Radical Generation: The Ar-Ni(II)-Br complex is reduced to a Ni(I) species. This Ni(I) complex then reacts with the alkyl bromide (this compound) via halogen-atom abstraction to generate an alkyl radical and regenerate the Ar-Ni(II)-Br species. An alternative pathway involves a Ni(0) species reacting with the alkyl bromide to generate the radical and a Ni(I) halide.

Radical Capture & Reductive Elimination: The generated alkyl radical combines with the Ar-Ni(II)-Br intermediate to form a high-valent Ar-Ni(III)-Alkyl species. nih.govacs.org This intermediate rapidly undergoes reductive elimination to yield the cross-coupled product and a Ni(I) halide, which continues the catalytic cycle. nih.gov

The table below summarizes the key nickel intermediates and their roles in these catalytic cycles.

| Nickel Intermediate | Oxidation State | Key Role in Catalytic Cycle |

| Ni(0)Lₙ | 0 | Active catalyst, initiates oxidative addition. nih.gov |

| R-Ni(II)-X | +2 | Product of oxidative addition. nih.gov |

| Ni(I)Lₙ | +1 | Generates alkyl radicals from alkyl halides via SET. nih.govacs.org |

| R-Ni(III)(R')-X | +3 | Formed by radical capture; precedes reductive elimination. acs.org |

Elimination Reactions

In addition to coupling, this compound can undergo elimination reactions to form unsaturated products, primarily 3-methoxystyrene. These reactions are typically classified as E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanisms.

E1 and E2 Mechanisms in the Formation of Styrene (B11656) Derivatives

The formation of 3-methoxystyrene from this compound involves the removal of a hydrogen atom from the alpha-carbon and the bromide from the beta-carbon. The prevailing mechanism depends on the reaction conditions, particularly the strength of the base and the nature of the solvent.

E2 Mechanism: The E2 reaction is a one-step, concerted process where the base abstracts a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. dalalinstitute.comchemicalnote.com This mechanism is favored by:

Strong, bulky bases: These bases favor proton abstraction over nucleophilic attack (which would lead to an Sₙ2 reaction).

Aprotic solvents: These solvents enhance the strength of the base. iitk.ac.in

Stereochemistry: The reaction requires an anti-periplanar arrangement of the proton being abstracted and the bromide leaving group. iitk.ac.in

The rate of the E2 reaction is second-order, depending on the concentration of both the substrate (this compound) and the base. dalalinstitute.com

E1 Mechanism: The E1 reaction is a two-step process. chemicalnote.com

Carbocation Formation: The C-Br bond breaks first, forming a secondary carbocation and a bromide ion. This is the slow, rate-determining step. libretexts.org

Proton Abstraction: A weak base (which can be the solvent) removes a proton from the adjacent carbon, leading to the formation of the double bond in 3-methoxystyrene. youtube.com

This mechanism is favored by:

Weak bases or no base: Strong bases would promote the E2 pathway.

Polar protic solvents: These solvents can stabilize the carbocation intermediate and the leaving group. youtube.com

High temperatures: Heat provides the energy needed for the initial bond cleavage. youtube.com

The rate of the E1 reaction is first-order, as it only depends on the concentration of the substrate. libretexts.org Since the E1 pathway involves a carbocation intermediate, rearrangements to form a more stable carbocation are possible, although less likely in this specific structure.

The table below contrasts the conditions favoring E1 versus E2 elimination for this compound.

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | First-order: Rate = k[Substrate] libretexts.org | Second-order: Rate = k[Substrate][Base] dalalinstitute.com |

| Base | Weak base (e.g., H₂O, ROH) youtube.com | Strong base (e.g., OH⁻, OR⁻) iitk.ac.in |

| Solvent | Polar protic (e.g., ethanol) youtube.com | Aprotic or protic iitk.ac.in |

| Intermediate | Carbocation chemicalnote.com | None (concerted transition state) chemicalnote.com |

| Product | 3-Methoxystyrene | 3-Methoxystyrene |

Neighboring Group Participation Effects

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a pi-bond within the same molecule. wikipedia.org This can significantly increase the reaction rate and influence the stereochemical outcome. wikipedia.orgdalalinstitute.com

In the case of this compound, the methoxy group is positioned on the phenyl ring and is not in a typical position (e.g., beta to the leaving group) to directly participate in forming a small, strained ring like an epoxide or oxonium ion through intramolecular attack on the carbon bearing the bromide. Standard NGP by a beta-ether oxygen, for instance, involves the formation of a three-membered cyclic oxonium ion. libretexts.org

However, the electronic effect of the methoxy group is significant. As an electron-donating group, it influences the reactivity of the aromatic ring and, to a lesser extent, the benzylic position. While direct intramolecular cyclization to the benzylic carbon is not a conventional NGP pathway for a meta-substituted phenethyl system, the participation of the entire aromatic ring (as a "neighboring group") is a well-documented phenomenon.

The pi-electrons of the benzene ring can act as an internal nucleophile, displacing the leaving group to form a spirocyclic intermediate known as a phenonium ion. libretexts.org This is more common in systems where the carbocation is benzylic. For a primary bromide like this compound, phenonium ion formation would be more likely under conditions that favor a carbocation (Sₙ1/E1 conditions). The methoxy group, by donating electron density to the ring, would stabilize this phenonium ion intermediate, potentially accelerating the rate of ionization compared to an unsubstituted phenethyl bromide. This participation would typically lead to a mixture of products, including rearranged isomers, and often results in retention of stereochemistry due to a double Sₙ2-like inversion process. dalalinstitute.comlibretexts.org

Derivatization and Functionalization Strategies

Alkylation Reactions

Alkylation reactions represent a primary pathway for the functionalization of 3-Methoxyphenethyl bromide. In these reactions, the compound serves as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This introduces the 3-methoxyphenethyl moiety into the target molecule.

Formation of Quaternary Ammonium (B1175870) Salts

The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts. libretexts.org This is a classic SN2 reaction where the nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom bonded to the bromine, which results in the displacement of the bromide ion. libretexts.org This process, known as quaternization or exhaustive alkylation, converts the amine into a permanently charged quaternary ammonium salt. libretexts.orglibretexts.org These salts have applications as phase-transfer catalysts and in the synthesis of other organic compounds. nih.govtcichemicals.com The large size of the quaternary ammonium group can sterically influence subsequent reactions. libretexts.org

Synthesis of Substituted Phenethylamines and Derivatives

This compound is a key reagent for the synthesis of various substituted phenethylamines. It can alkylate primary or secondary amines, introducing the 3-methoxyphenethyl group onto the nitrogen atom. libretexts.org This direct alkylation can sometimes lead to multiple alkylations; however, by controlling the reaction conditions and the stoichiometry of the reactants, the desired N-alkylated product can be favored. libretexts.org For instance, reacting this compound with a primary amine (R-NH₂) would yield N-(3-methoxyphenethyl)-amine. Further reaction can lead to the tertiary amine and subsequently the quaternary ammonium salt. This method is fundamental for building the core structure of many pharmacologically relevant molecules. nih.gov For example, substituted phenethylamines are precursors for unsymmetrical urea (B33335) derivatives which have been investigated for their biological properties. biointerfaceresearch.comresearchgate.netresearchgate.net

Alkylation of Active Methylene (B1212753) Compounds (e.g., diethyl malonates)

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (such as esters, ketones, or nitriles), can be readily alkylated by this compound. google.com The reaction is typically initiated by a base (e.g., sodium ethoxide, cesium carbonate), which removes a proton from the active methylene group to generate a stabilized carbanion (enolate). researchgate.net This nucleophilic carbanion then attacks the electrophilic carbon of this compound in an SN2 reaction, displacing the bromide and forming a new carbon-carbon bond. organic-chemistry.org The alkylation of diethyl malonate, for example, yields diethyl (3-methoxyphenethyl)malonate. This product is a versatile intermediate that can be further manipulated, for instance, through hydrolysis and decarboxylation, to produce substituted propanoic acids. This strategy is widely used in the synthesis of complex organic molecules and natural products. mdpi.com

Table 1: Examples of Alkylation Reactions with this compound

| Reaction Type | Nucleophile | Product | Significance |

|---|---|---|---|

| Quaternary Ammonium Salt Formation | Trimethylamine | (3-Methoxyphenethyl)trimethylammonium bromide | Synthesis of phase-transfer catalysts. nih.gov |

| Substituted Phenethylamine (B48288) Synthesis | Ethylamine | N-Ethyl-3-methoxyphenethylamine | Precursor for more complex amine derivatives. libretexts.org |

| Alkylation of Active Methylene Compounds | Diethyl malonate | Diethyl (3-methoxyphenethyl)malonate | Intermediate for substituted carboxylic acids. researchgate.net |

Formation of Heterocyclic Compounds

This compound serves as a crucial starting material for the synthesis of various heterocyclic systems. The 3-methoxyphenethyl backbone is incorporated into cyclic structures, forming the core of several classes of alkaloids and other complex molecules.

Cyclization Reactions Leading to Isoquinoline (B145761) Alkaloids

The synthesis of isoquinoline alkaloids, a large family of naturally occurring compounds, often utilizes phenethylamine precursors that can be derived from this compound. wikipedia.org A common route involves first converting the bromide to 3-methoxyphenethylamine, for example, through reaction with an amine source. This phenethylamine is then acylated with an appropriate acyl chloride. nih.gov The resulting amide undergoes an intramolecular cyclization and dehydration reaction, famously known as the Bischler-Napieralski reaction, typically promoted by a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. wikipedia.orgresearchgate.net This cyclization forms a 3,4-dihydroisoquinoline (B110456) ring. Subsequent reduction of the imine bond in the dihydroisoquinoline yields the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) skeleton, which is the core structure of many isoquinoline alkaloids. nih.govacs.orgmdpi.com

Synthesis of Triazole Derivatives

This compound is a useful precursor for synthesizing triazole derivatives. researchgate.net Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. mdpi.comfrontiersin.org A widely used method for forming 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, often performed under copper catalysis (CuAAC "click chemistry"), which involves the reaction between an azide (B81097) and a terminal alkyne. scispace.comnih.gov To utilize this compound in this context, it must first be converted into either an azide or an alkyne derivative. The most direct route involves converting the bromide to 3-methoxyphenethyl azide via nucleophilic substitution with sodium azide. This azide can then be reacted with a variety of terminal alkynes to produce a library of 1,4-disubstituted-1,2,3-triazole derivatives.

Table 2: Synthesis of Heterocyclic Compounds from this compound

| Heterocycle Class | Key Intermediate from Bromide | Synthetic Strategy | Resulting Core Structure |

|---|---|---|---|

| Isoquinoline Alkaloids | 3-Methoxyphenethylamine | Acylation followed by Bischler-Napieralski cyclization and reduction. researchgate.net | Tetrahydroisoquinoline |

| Triazole Derivatives | 3-Methoxyphenethyl azide | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov | 1,4-Disubstituted-1,2,3-triazole |

Transformation to Other Functional Groups

This compound is a valuable precursor for synthesizing a range of compounds through the transformation of its bromide functional group.

The conversion of this compound into its corresponding Grignard reagent, 3-methoxyphenethylmagnesium bromide, is a fundamental transformation in organic synthesis. prepchem.comsigmaaldrich.com This organomagnesium halide is prepared by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). prepchem.comtestbook.comlibretexts.org

The preparation requires stringent anhydrous (dry) conditions, as Grignard reagents readily react with water. libretexts.org A typical laboratory synthesis involves slowly adding a THF solution of this compound to a flask containing magnesium turnings and a crystal of iodine, which helps to initiate the reaction. The mixture is then heated under reflux to ensure the complete formation of the Grignard reagent. prepchem.com The resulting 3-methoxyphenethylmagnesium bromide is a strong nucleophile and base, useful for forming new carbon-carbon bonds. sigmaaldrich.com

Table 2: Typical Conditions for Grignard Reagent Formation

| Reactant | Reagent | Solvent | Initiator | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | Magnesium (chips/turnings) | Anhydrous Tetrahydrofuran (THF) | Iodine (crystal) | Reflux | 3-Methoxyphenethylmagnesium bromide | prepchem.com |

This compound can be converted to the corresponding azide, 1-(2-azidoethyl)-3-methoxybenzene, through a nucleophilic substitution reaction. This transformation is typically achieved by reacting the bromide with an azide salt, most commonly sodium azide (NaN₃). wikipedia.org

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the SN2 mechanism by solvating the cation (Na⁺) while leaving the azide anion (N₃⁻) relatively free to act as a nucleophile. The resulting phenethyl azide is a versatile intermediate, notably used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions to form 1,2,3-triazole structures. peerj.comrsc.org

Table 3: General Conditions for Azide Synthesis

| Starting Material | Reagent | Typical Solvent | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Nucleophilic Substitution (SN2) | 1-(2-azidoethyl)-3-methoxybenzene |

The bromide group in this compound can be replaced by a hydroxyl group via hydrolysis to yield 2-(3-methoxyphenyl)ethanol, also known as 3-methoxyphenethyl alcohol. sigmaaldrich.comsigmaaldrich.com Alkyl halides like this are susceptible to hydrolysis, a reaction where water acts as the nucleophile.

This conversion can occur simply by reacting the bromide with water, although the reaction may be slow. The process is a standard nucleophilic substitution that can proceed through either an SN1 or SN2 mechanism depending on the reaction conditions. The product, 2-(3-methoxyphenyl)ethanol, is a stable aromatic alcohol. lookchem.com The reverse reaction, converting the alcohol to the bromide, can be achieved using reagents like phosphorus tribromide (PBr₃). prepchem.com

Table 4: Hydrolysis of this compound

| Reactant | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound | Water (H₂O) | Hydrolysis (Nucleophilic Substitution) | 2-(3-methoxyphenyl)ethanol |

Materials Science and Specialty Chemicals

There is no information available in the reviewed scientific literature to suggest the application of this compound in the fields of materials science or the synthesis of specialty chemicals.

This compound: A Key Building Block in Modern Organic Synthesis

This compound, a substituted phenethyl halide, has emerged as a versatile and valuable building block in the field of organic chemistry. Its unique structural features, combining an aromatic ring with a reactive alkyl bromide, allow for its participation in a wide array of chemical transformations. This article explores the specific applications of this compound in the synthesis of complex molecules, including polymers, novel ligands, and natural products such as alkaloids and steroids.

Advanced Characterization Techniques and Computational Studies

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the analysis of 3-methoxyphenethyl bromide, each offering unique insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.26-6.75 ppm. The methoxy (B1213986) (–OCH₃) protons present as a sharp singlet at approximately δ 3.80 ppm. The two methylene (B1212753) (–CH₂) groups of the ethyl chain show distinct signals. The methylene group attached to the aromatic ring (Ar–CH₂) appears as a triplet at around δ 2.87 ppm, while the methylene group bonded to the bromine atom (–CH₂Br) resonates further downfield as a triplet at about δ 3.50 ppm due to the deshielding effect of the electronegative bromine atom.

¹³C NMR: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon of the methoxy group is typically observed around δ 55.2 ppm. The carbons of the ethyl chain appear at approximately δ 35.4 (Ar–CH₂) and δ 52.4 (–CH₂Br). The aromatic carbons show a series of signals in the region of δ 112.0–159.8 ppm, with the carbon attached to the methoxy group (C–OCH₃) being the most downfield at around δ 159.8 ppm.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Aromatic (m): 7.26-6.75 | Aromatic: 112.0-159.8 |

| Methoxy (s): 3.80 | Methoxy: 55.2 |

| Ar-CH₂ (t): 2.87 | Ar-CH₂: 35.4 |

| CH₂-Br (t): 3.50 | CH₂-Br: 52.4 |

2D NMR: While specific 2D NMR studies on this compound are not extensively detailed in the provided results, techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the two methylene groups of the ethyl chain, and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings, for instance, between the methoxy protons and the C3 carbon of the aromatic ring, and between the benzylic protons and the aromatic carbons, further confirming the substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the region of 1250-1000 cm⁻¹. The C-Br stretching frequency is found at lower wavenumbers, generally in the range of 600-500 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | >3000 |

| Aliphatic C-H stretch | 2950-2850 |

| C-O (ether) stretch | 1250-1000 |

| C-Br stretch | 600-500 |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

MS and GC-MS: In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 214 and 216 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates the components of a mixture before they are introduced into the mass spectrometer, ensuring the purity of the analyzed compound. Common fragmentation patterns for similar compounds include the loss of the bromine atom and cleavage of the ethyl chain.

HRMS: High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous

Green Chemistry Principles in the Synthesis and Application of 3 Methoxyphenethyl Bromide

Environmentally Benign Synthetic Routes

The traditional synthesis of 3-Methoxyphenethyl bromide often involves reagents and conditions that are not aligned with green chemistry principles. A common laboratory-scale synthesis involves the reaction of 3-methoxyphenethyl alcohol with phosphorus tribromide (PBr₃) in an organic solvent. epa.gov While effective, this method presents several environmental and safety concerns.

Reduction of Hazardous Byproducts and Waste Minimization

In the context of producing pharmaceutical intermediates, waste is categorized and handled based on its properties (solid, liquid, gas) to prevent cross-contamination and environmental pollution. novasolbio.com The focus is on improving the utilization of waste resources, such as recovering valuable materials from wastewater or converting organic waste into energy. novasolbio.com

Use of Greener Solvents or Solvent-Free Conditions

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional solvents like dichloromethane, often used in bromination reactions, are hazardous and contribute to pollution. tcichemicals.com Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. solubilityofthings.com

For the synthesis of this compound, alternative, greener solvents could be employed. Water is an ideal green solvent, and some bromination reactions can be performed in aqueous media, particularly when using hydrogen bromide (HBr). fatfinger.ioyoutube.com Another approach is the use of solvent-free reaction conditions. For example, solid-state reactions or the use of quaternary ammonium (B1175870) tribromides as brominating agents can proceed without a solvent, significantly reducing waste and simplifying purification. acgpubs.org Research has shown that various organic substrates can be efficiently brominated under solvent-free conditions using reagents like tetrabutylammonium (B224687) tribromide (TBATB) either thermally or under microwave irradiation, offering a greener alternative. acgpubs.org

Catalysis in Green Synthesis

Catalytic processes are preferred over stoichiometric ones as they use small amounts of a substance to carry out a reaction, which can be regenerated and reused, thus minimizing waste. solubilityofthings.com The use of phosphorus tribromide is a stoichiometric process. Catalytic alternatives for the conversion of alcohols to alkyl bromides are highly desirable.

One promising catalytic approach is the use of a hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system. rsc.org This system can catalytically generate bromine in situ, which then reacts with the alcohol. Hydrogen peroxide is a green oxidant as its only byproduct is water. This method avoids the use of hazardous brominating agents like elemental bromine or phosphorus tribromide. rsc.org Other catalytic systems for the bromination of alcohols include the use of substoichiometric amounts of thiourea (B124793) additives, which can mediate the halogenation under mild conditions. organic-chemistry.org

The following table summarizes traditional versus potential greener synthetic approaches for this compound:

| Feature | Traditional Synthesis (PBr₃) | Greener Alternative (e.g., H₂O₂/HBr) |

| Brominating Agent | Phosphorus tribromide (stoichiometric) | Catalytic HBr with H₂O₂ (oxidant) |

| Byproducts | Phosphorous acid (H₃PO₃) | Water (H₂O) |

| Solvent | Organic solvents (e.g., dichloromethane) | Water or solvent-free |

| Atom Economy | Lower | Potentially higher |

| Hazards | PBr₃ is corrosive and reacts violently with water | H₂O₂ is a strong oxidant but less hazardous than PBr₃ |

Energy Efficiency in Chemical Processes

Energy efficiency is a key principle of green chemistry, aiming to reduce the economic and environmental costs associated with energy consumption. solubilityofthings.com Industrial chemical processes, including the production of pharmaceutical intermediates, are often energy-intensive. niir.org The synthesis of this compound using PBr₃ involves steps like cooling in an ice-water bath, followed by reaction at room temperature, and then concentration under reduced pressure, all of which consume energy. epa.gov

Improving energy efficiency can be achieved through several strategies. Process optimization, such as finding the optimal temperature and pressure for the reaction, can minimize energy input. Heat integration, where the heat from an exothermic step is used to power an endothermic one, is another effective approach. niir.org The use of catalysts can also enhance energy efficiency by allowing reactions to proceed under milder conditions (lower temperature and pressure), thus reducing the energy required. solubilityofthings.com For instance, a catalytic process for the synthesis of this compound that operates efficiently at ambient temperature would be a significant improvement over a process that requires heating or cooling. Analysis of energy consumption in bromine production plants has shown that process integration can lead to significant energy savings. researchgate.net

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. witton.com A higher atom economy signifies a greener process with less waste generation. The atom economy is calculated as:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound from 3-methoxyphenethyl alcohol and phosphorus tribromide, the balanced chemical equation is:

3 C₉H₁₂O₂ + PBr₃ → 3 C₉H₁₁BrO + H₃PO₃

The molecular weights are:

3-Methoxyphenethyl alcohol (C₉H₁₂O₂): 152.19 g/mol

Phosphorus tribromide (PBr₃): 270.69 g/mol

this compound (C₉H₁₁BrO): 215.09 g/mol researchgate.net

Phosphorous acid (H₃PO₃): 82.00 g/mol

The atom economy for this reaction is calculated as follows:

Atom Economy = (3 * 215.09) / ((3 * 152.19) + 270.69) x 100 = 645.27 / (456.57 + 270.69) x 100 = 645.27 / 727.26 x 100 ≈ 88.7%

While an atom economy of 88.7% may seem high, it does not account for the solvents, reagents used in workup, or the energy consumed in the process. Moreover, the byproduct, phosphorous acid, is a waste product.

In contrast, a hypothetical ideal synthesis where a catalyst facilitates the direct reaction with a bromine source that is fully incorporated into the product would have a much higher atom economy. For example, if a catalytic amount of a reusable catalyst could facilitate the reaction with HBr, where the only byproduct is water, the atom economy would be significantly improved.

Sustainability in Industrial Production

The sustainable industrial production of chemicals like this compound requires a holistic approach that encompasses environmental, economic, and social factors. fatfinger.io This includes the use of renewable feedstocks, minimizing waste, ensuring safe processes, and creating products that are biodegradable or can be recycled. solubilityofthings.comseton.co.uk

For the industrial production of this compound, sustainability can be enhanced by:

Sourcing Raw Materials Sustainably: Utilizing renewable feedstocks for the synthesis of the precursor, 3-methoxyphenethyl alcohol, would be a significant step towards sustainability. witton.com

Implementing a Circular Economy Model: This involves designing processes where waste from one step can be used as a raw material for another. For example, recovering and reusing solvents and catalysts.

Adopting Green Chemistry Metrics: Beyond atom economy, other metrics like the E-factor (environmental factor, which measures the total waste produced per kg of product) and process mass intensity (PMI, which is the total mass used in a process divided by the mass of the product) should be used to assess the greenness of the process.

Life Cycle Assessment: Conducting a life cycle assessment of the entire production process, from raw material extraction to the final product, can help identify hotspots with the highest environmental impact and guide improvements.

The chemical industry is increasingly shifting towards more sustainable practices, driven by regulations and consumer demand for eco-friendly products. niir.orgwitton.com By applying the principles of green chemistry, the production of this compound can be made more environmentally friendly and economically viable in the long term.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is paramount for achieving selective and efficient transformations of 3-Methoxyphenethyl bromide. Research is increasingly focused on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds to create biaryl compounds, conjugated alkenes, and styrenes. libretexts.orgharvard.edu The general mechanism for this reaction involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The efficiency of these reactions can be highly dependent on the catalyst, with systems like Pd(PPh₃)₄ being used for specific coupling steps. nih.gov

A significant trend is the use of palladium catalysts on magnetic supports, which offer good to excellent yields for reactions involving aryl chlorides, bromides, and iodides. mdpi.com These magnetically separable catalysts also demonstrate good reusability, maintaining their catalytic activity over multiple runs. mdpi.com Furthermore, photoredox catalysis, often employing ruthenium complexes like [Ru(bpy)₃]²⁺, presents a modern approach for transformations such as reductive dehalogenation. nih.govresearchgate.net This method utilizes visible light to initiate single-electron transfer processes, enabling the reduction of carbon-halogen bonds under mild conditions. nih.gov

Future work will likely involve the design of more robust and versatile catalysts that can operate under milder conditions and with a broader substrate scope. The exploration of catalysts that can selectively activate the C-Br bond in the presence of other functional groups will also be a key area of investigation.

Development of Asymmetric Syntheses Involving this compound

Asymmetric synthesis, which favors the formation of a specific enantiomer or diastereomer of a chiral molecule, is of critical importance, particularly in medicinal chemistry where different stereoisomers can have vastly different biological activities. wikipedia.orgnumberanalytics.com For derivatives of this compound, establishing stereocenters with high control is a major goal.

Several strategies are being explored to achieve this. One approach is the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. du.ac.inyork.ac.uk Another powerful technique is enantioselective catalysis, which employs chiral catalysts to control the formation of new stereocenters. wikipedia.org This includes methods like asymmetric hydrogenation, which uses chiral metal complexes to achieve high enantioselectivity in the reduction of unsaturated compounds. numberanalytics.com

Recent advancements have also seen the use of N-heterocyclic carbenes (NHCs) as catalysts in highly enantioselective annulation reactions to create complex molecular architectures. organic-chemistry.org Furthermore, enantioselective alkylation reactions, sometimes proceeding through an SN1-type mechanism induced by anion-binding catalysts, are being developed to create chiral aldehydes with α-quaternary stereocenters. nih.gov The development of new chiral ligands and catalysts that are effective for a wider range of reactions involving phenethyl bromide derivatives is an active area of research. wikipedia.org

Investigation of Advanced Biomedical Applications for Derived Compounds

Compounds derived from this compound are being investigated for a wide range of biomedical applications. The structural motif is found in molecules with potential as anticancer agents, neuroprotective compounds, and modulators of various biological targets.

For instance, derivatives of this compound have been incorporated into structures designed as potent and selective κ-opioid receptor ligands. nih.gov The synthesis of these compounds often involves N-alkylation of precursor amines with appropriate alkyl or allyl bromides. nih.gov Other research has focused on the synthesis of 5-hydroxy-4H-benzo dokumen.pubbeilstein-journals.orgoxazin-3-one derivatives, which have shown potential as β2-adrenoceptor agonists. acs.org The synthesis of these molecules can involve the reaction of a glyoxal (B1671930) aldehyde intermediate with various amines, including those derived from phenethylamines. acs.org

Furthermore, the 3-methoxyphenethyl moiety has been incorporated into phthalocyanine (B1677752) derivatives, which have been studied for their potential antitumor activities against liver cancer cell lines. researchgate.net Acridine derivatives, some of which can be synthesized from precursors related to this compound, are also being explored for their potential in treating neurodegenerative diseases. dokumen.pub The future in this area lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as the exploration of their mechanisms of action at the molecular level. mdpi.comsioc-journal.cn

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical reactions are designed and optimized. beilstein-journals.orgnih.gov These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgneurips.ccacs.org

The development of deep learning techniques allows for the prediction of various reaction properties, such as the reaction type and appropriate solvent and catalyst groups, by analyzing the differences in molecular fingerprints between reactants and products. ifmo.ru As more high-quality data from high-throughput experimentation becomes available, the predictive power of these models will continue to improve, enabling faster discovery and development of new synthetic methodologies for this compound and its derivatives. beilstein-journals.orgresearchgate.netrsc.org The ultimate goal is to create self-optimizing systems that can autonomously design and execute experiments to achieve a desired chemical outcome. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Methoxyphenethyl bromide, and how can purity be ensured?

- Methodology : The compound is commonly synthesized via alkylation of 3-methoxyphenethyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For high purity (>97%), fractional distillation under reduced pressure is recommended, followed by characterization via GC-MS to confirm absence of byproducts like unreacted alcohol or di-substituted derivatives .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) to ensure complete conversion .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 3.80 (s, 3H, OCH₃), δ 3.50 (t, 2H, CH₂Br), δ 2.90 (t, 2H, CH₂-Ar) .

- FT-IR : Confirm C-Br stretch at ~550–600 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

- Elemental Analysis : Validate %C, %H, and %Br to ensure stoichiometric consistency .

Q. How should this compound be stored and handled to maintain stability?

- Best Practices :

- Store in amber glass under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and moisture absorption .

- Use flame-resistant equipment (e.g., spark-free refrigerators) due to flammability risks (Flash Point: 110°C) .

- Dispose of waste via activated carbon filtration for liquid residues and UV fluorescence checks to confirm complete degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in SN₂ substitutions involving this compound?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity. For example, coupling with potassium cyanide (KCN) in DMF at 60°C achieves >85% yield .

- Catalysis : Additions of catalytic tetrabutylammonium iodide (TBAI) improve phase transfer in biphasic systems .

- Kinetic Analysis : Use in situ Raman spectroscopy to monitor bromide ion release and adjust reaction time dynamically .

Q. What mechanisms explain the compound’s instability under basic conditions, and how can this be mitigated?

- Mechanistic Insight : The methoxy group’s electron-donating effect increases the β-hydrogen’s acidity, promoting elimination (E2) to form styrene derivatives. This is exacerbated in basic media (e.g., NaOH) .

- Mitigation Strategies :

- Use low temperatures (0–5°C) and buffered conditions (pH < 8) during nucleophilic substitutions.

- Replace hydroxide bases with milder alternatives (e.g., K₂CO₃) in biphasic systems .

Q. How does the methoxy group’s position influence reactivity in cross-coupling reactions?

- Comparative Analysis :

- Meta-Substitution (3-Methoxy) : The meta-methoxy group reduces steric hindrance compared to para-substituted analogs, enhancing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, resonance effects may slightly deactivate the aryl ring .

- Experimental Validation : Compare coupling rates with 4-methoxyphenethyl bromide using identical conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Track via HPLC to quantify product ratios .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points and spectral data for this compound?

- Root Cause : Variations often arise from impurities (e.g., residual solvents) or polymorphic forms. For example, melting points range from 25–28°C (pure) to 15–20°C (solvent-contaminated) .

- Resolution Protocol :

- Recrystallize from dry hexane and repeat DSC analysis.

- Cross-validate NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

Applications in Materials Science

Q. Can this compound serve as a precursor for perovskite solar cell additives?

- Case Study : Phenethylammonium bromide derivatives are used in perovskite passivation. While 3-methoxy variants are less studied, their electron-rich aryl rings could enhance hole-transport properties. Test via spin-coating with MAPbI₃ and compare device efficiency (e.g., J-V curves under AM1.5G illumination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。